Cas no 866590-60-5 (N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
- 1(4H)-Quinolineacetamide, N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-
- F1604-0266
- 866590-60-5
- N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetamide
- N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- AKOS001819330
- N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide
-
- インチ: 1S/C28H25ClN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(15-26(32)30-20-9-7-19(29)8-10-20)23-13-25(36-4)24(35-3)12-21(23)28(22)34/h5-14H,15H2,1-4H3,(H,30,32)
- InChIKey: VXSDPCCWWKIZJL-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=C(Cl)C=C2)=O)C2=C(C=C(OC)C(OC)=C2)C(=O)C(C(=O)C2=CC=C(C)C(C)=C2)=C1
計算された属性
- 精确分子量: 504.1451996g/mol
- 同位素质量: 504.1451996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 36
- 回転可能化学結合数: 7
- 複雑さ: 855
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.5
- トポロジー分子極性表面積: 84.9Ų
じっけんとくせい
- 密度みつど: 1.317±0.06 g/cm3(Predicted)
- Boiling Point: 750.2±60.0 °C(Predicted)
- 酸度系数(pKa): 12.78±0.70(Predicted)
N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1604-0266-20mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1604-0266-10mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1604-0266-25mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1604-0266-3mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1604-0266-4mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1604-0266-40mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1604-0266-5μmol |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1604-0266-1mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1604-0266-50mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1604-0266-2μmol |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide 関連文献
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamideに関する追加情報
N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide: A Comprehensive Overview
The compound with CAS No. 866590-60-5, known as N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a quinoline core substituted with various functional groups. The presence of a chlorophenyl group, a dimethylbenzoyl moiety, and multiple methoxy groups contributes to its unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anti-cancer agents. The quinolinone framework in this compound has been shown to exhibit potent anti-proliferative effects against various cancer cell lines. Researchers have also explored the role of the dimethoxy substituents in enhancing the compound's stability and bioavailability. These findings underscore the potential of this compound as a lead molecule for further optimization in preclinical studies.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the quinoline core through cyclization reactions and subsequent functionalization with the chlorophenyl and dimethylbenzoyl groups. The strategic placement of these substituents is critical for achieving the desired pharmacokinetic properties and biological activity. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically pure versions of this compound, which could be invaluable for studying stereochemical effects on activity.
In terms of biological activity, this compound has demonstrated remarkable selectivity towards certain molecular targets. For instance, it has been shown to inhibit specific kinases involved in oncogenic signaling pathways. This selectivity is attributed to the precise spatial arrangement of its substituents, which allows for favorable interactions with the target enzyme's active site. Moreover, preliminary toxicity studies indicate that this compound exhibits a favorable safety profile, making it a promising candidate for further development.
The application of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed key interactions between the compound and its target proteins, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have shed light on the electronic properties of the molecule, which are crucial for predicting its reactivity and stability under physiological conditions.
In conclusion, N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with its promising biological activity and favorable pharmacokinetic properties, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to unfold, this compound is expected to play a pivotal role in shaping future drug discovery efforts.
866590-60-5 (N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide) Related Products
- 1040657-71-3(N-(4-fluoro-3-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2229493-12-1(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine)
- 1339932-84-1((1-isocyanatoethyl)cyclopropane)
- 953228-69-8(2-5-(4-fluorophenyl)-1,2-oxazol-3-yl-N-2-(1H-indol-3-yl)ethylacetamide)
- 1803759-87-6(1-(4-Bromo-3-(fluoromethyl)phenyl)-1-chloropropan-2-one)
- 4330-34-1(Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside)
- 872715-55-4(benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate)
- 160132-69-4(1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea)
- 1805285-60-2(4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde)
- 1269152-20-6(2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile)




